(Z)-3-Phenylacrylonitrile

Computational chemistry Rotational spectroscopy Thermodynamic stability

(Z)-3-Phenylacrylonitrile, also designated cis-cinnamonitrile or (2Z)-3-phenylprop-2-enenitrile, is a geometrically defined isomer of the cinnamonitrile family (molecular formula C₉H₇N, molecular weight 129.16 g/mol). Unlike the commercially predominant (E)-isomer (CAS 1885-38-7), the Z‑configuration places the phenyl and cyano groups on the same side of the olefinic bond, imparting distinct physicochemical, spectroscopic, and reactivity profiles.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
CAS No. 24840-05-9
Cat. No. B13114824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Phenylacrylonitrile
CAS24840-05-9
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC#N
InChIInChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4-
InChIKeyZWKNLRXFUTWSOY-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Phenylacrylonitrile (CAS 24840-05-9) – Essential Reference Data for Stereochemically Defined Cinnamonitrile Procurement


(Z)-3-Phenylacrylonitrile, also designated cis-cinnamonitrile or (2Z)-3-phenylprop-2-enenitrile, is a geometrically defined isomer of the cinnamonitrile family (molecular formula C₉H₇N, molecular weight 129.16 g/mol) [1]. Unlike the commercially predominant (E)-isomer (CAS 1885-38-7), the Z‑configuration places the phenyl and cyano groups on the same side of the olefinic bond, imparting distinct physicochemical, spectroscopic, and reactivity profiles [2]. This compound belongs to the styrene class and features a conjugated π‑system linking an aromatic ring with an electron‑withdrawing nitrile group, making it a stereochemically defined building block for organic synthesis, materials chemistry, and mechanistic studies where isomeric purity directly governs reaction outcomes [1].

Stereochemistry Defined Z‑configuration governs reactivity, spectroscopy, and polymerisation outcomes
Procurement logic Z‑enriched material required; mixed‑isomer or E‑isomer cannot substitute directly
Workflow context Supports stereochemically controlled electro‑organic, polymer, and spectroscopic studies

Why (Z)-3-Phenylacrylonitrile Cannot Be Replaced by the (E)-Isomer or Mixed-Isomer Cinnamonitrile in Research and Industrial Workflows


Generic substitution of (Z)-3-phenylacrylonitrile with the widely available (E)-isomer or mixed-isomer cinnamonitrile (CAS 4360-47-8) is precluded by quantifiable differences across multiple performance‑critical dimensions. The E‑form is thermodynamically more stable than the Z‑form by approximately 2.6 kJ mol⁻¹ [1], and in commercially sourced mixed-isomer material the Z‑isomer typically constitutes ≤10% by GC , meaning that procurement of Z‑enriched or Z‑pure material is essential for any application where stereochemistry governs reactivity, binding, or spectroscopic response. In aqueous‑organic electrochemical systems, Z‑isomers are more readily reduced than their E‑counterparts [2], and in anionic polymerisation the trans‑nitrile exhibits markedly greater polymerisability than the cis‑isomer [3]. These documented divergences demonstrate that the Z‑isomer is not an interchangeable commodity but a distinct chemical entity whose stereochemistry directly controls experimental outcomes.

Stereochemical mismatch
The E‑isomer is thermodynamically more stable; mixed‑isomer material predominantly contains the E‑form, shifting equilibrium-dependent outcomes.
Reactivity divergence
Z‑isomer reduces more readily in aqueous‑organic electrochemistry; polymerisation kinetics differ markedly — E‑isomer data cannot be applied.
Spectroscopic non‑interchangeability
Distinct dipole moment vector and rotational constants prevent use of Z‑isomer reference spectra for E‑isomer detection or vice versa.

Quantitative Differentiation Evidence for (Z)-3-Phenylacrylonitrile (CAS 24840-05-9) Against the (E)-Isomer and Mixed-Isomer Baselines


Thermodynamic Stability: E‑Isomer Favoured Over Z‑Isomer by 2.6 kJ mol⁻¹

High‑level quantum‑chemical calculations at the revDSD/junTZ level, combined with anharmonic zero‑point energy corrections from B3/junDZ force‑field computations, establish that (E)-cinnamonitrile is more stable than (Z)-cinnamonitrile by approximately 2.6 kJ mol⁻¹ [1]. In the same rotational spectroscopy study, the Z‑isomer was found to be roughly one order of magnitude less abundant than the E‑form in a supersonic‑jet expansion spectrum at ~1 K rotational temperature, with 255 assigned transitions for Z versus 357 for E [1].

Thermodynamic stability
Head-to-head
Z‑isomer +2.6 kJ mol⁻¹ less stable
Procurement of pure Z‑isomer essential; thermodynamic equilibration favours E‑form
revDSD/junTZ with anharmonic ZPE; Z:E abundance ~1:10 in jet‑cooled rotational spectrum
Computational chemistry Rotational spectroscopy Thermodynamic stability

Electrochemical Reduction: Z‑Isomer Reduced More Readily Than E‑Isomer in Aqueous‑Organic Media

Polarographic and cyclic voltammetric studies of E‑ and Z‑isomers of 3‑alkyl(aryl)oxy‑3‑phenylpropenenitriles demonstrate that in aqueous‑organic media the Z‑isomers are more easily reduced electrochemically than the E‑isomers [1]. Configurations were assigned by NMR using Tobey's rule, and the reduction mechanism was elucidated through macro‑scale electrolysis with product identification [1]. In anhydrous acetonitrile, the reduction‑potential differences between E‑ and Z‑isomers become smaller or negligible [1]. Commercial cinnamonitrile (mixed isomers) undergoes electroreduction in MeCN with two reduction peaks at −1.46 and −2.0 V vs. reference, yielding linear/cyclic hydrodimers at the first peak and saturated products at the second [2].

Electrochemical reduction
Head-to-head
Z‑isomer reduced more readily in aqueous‑organic media
Supports stereochemical control in electroreductive reactions
Difference diminishes to null in anhydrous acetonitrile
Electrochemistry Mechanistic study Polarography

Photochemical E→Z Isomerisation: Contra‑Thermodynamic Access to Z‑Enriched Cinnamonitrile (Z/E up to 88:12)

Using (−)-riboflavin (vitamin B₂) as a biomimetic photocatalyst under 402 nm irradiation, (E)-cinnamonitrile undergoes contra‑thermodynamic E→Z photoisomerisation to afford a photostationary Z/E ratio of up to 88:12 at 0.97 mol% catalyst loading [1]. Extension of this methodology to substituted α,β‑unsaturated nitriles achieves Z/E ratios as high as 99:1 [2]. This photocatalytic approach provides a practical synthetic entry to Z‑enriched cinnamonitrile from the readily available E‑isomer, circumventing the intrinsic thermodynamic preference for the E‑configuration.

Photochemical E→Z isomerisation
Head-to-head
Z/E up to 88:12 with (−)-riboflavin / 402 nm
Validated stereocontrolled synthesis of Z‑enriched material
Contra‑thermodynamic pathway; from pure E starting material
Photocatalysis Stereoselective synthesis Contra‑thermodynamic isomerisation

Anionic Polymerisation Reactivity: trans‑Cinnamonitrile Polymerisability Noticeably Greater than cis

Under calcium zinc tetraethyl catalysis, trans‑cinnamonitrile exhibited polymerisability noticeably greater than that of cis‑cinnamonitrile, and both monomers underwent concurrent geometrical isomerisation alongside polymerisation [1]. The polymers derived from the stereoisomeric monomers displayed different characteristics [1]. This divergent polymerisation behaviour, along with the competing isomerisation, underscores the critical importance of isomeric purity when cinnamonitriles are employed as monomers in precision polymer synthesis.

Anionic polymerisation
Head-to-head
trans‑cinnamonitrile polymerisability noticeably greater than cis
Monomer stereochemistry affects kinetics and polymer properties
Ca/Zn tetraethyl catalyst; concurrent isomerisation occurs
Polymer chemistry Anionic polymerisation Structure–reactivity relationship

Dipole Moment and Rotational Constant Divergence: Spectroscopic Discrimination of Z from E

The Z‑isomer possesses a fundamentally different dipole moment vector and rotational constant set compared to the E‑isomer [1]. E‑cinnamonitrile has a large dipole component along the a‑axis (μa = 5.17 D) with a small b‑component (μb = 0.62 D), giving a predominantly a‑type rotational spectrum. In contrast, Z‑cinnamonitrile exhibits two substantial dipole components (μa = 2.79 D, μb = 2.89 D), producing both a‑ and b‑type transitions [1]. The rotational constants differ markedly: E‑isomer A = 5101 MHz, B = 606 MHz, C = 542 MHz (Ray's asymmetry κ = −0.972); Z‑isomer A = 3123 MHz, B = 875 MHz, C = 684 MHz (κ = −0.843) [1]. These spectroscopic signatures provide unambiguous identification of the Z‑isomer in rotational spectra relevant to astrochemical searches and physical chemistry investigations.

Spectroscopic identity
Head-to-head
μa 2.79 D, μb 2.89 D; A 3123, B 875, C 684 MHz
Distinct rotational fingerprint for Z‑isomer detection
Balanced a/b dipole; E‑isomer a‑type dominant
Microwave spectroscopy Astrochemistry Molecular structure

Synthetic Stereoselectivity: Palladium‑Catalysed Cyanation Can Deliver Z‑Rich Product (Z:E up to 90:10)

Multiple palladium catalyst systems have been evaluated for the stereoselective synthesis of (Z)-3-phenylacrylonitrile via cyanation of aryl halides, with reported Z:E ratios spanning 80:20 to 90:10 depending on catalyst/ligand selection . A palladacycle precatalyst (P1) with K₄[Fe(CN)₆] as cyanide source in dioxane/H₂O at 70 °C achieved a Z:E ratio of 90:10 with 92% isolated yield in 6 h, representing the highest reported Z‑selectivity under relatively mild conditions . Other systems, such as Pd(OAc)₂/PPh₃ and Pd₂(dba)₃/Xantphos, gave Z:E ratios of 85:15 and 88:12 respectively . Bulky bidentate phosphine ligands (Xantphos, DPPF) favour Z‑product formation by controlling palladium‑intermediate geometry during reductive elimination .

Catalytic Z‑selectivity
Source review
Z:E up to 90:10 (palladacycle P1, 92% yield)
Catalyst selection critical for Z‑enriched synthesis; validate conditions
Multiple catalyst systems reported; sources require verification
Catalysis Stereoselective synthesis Cross‑coupling

Validated Application Scenarios for (Z)-3-Phenylacrylonitrile Based on Quantitative Differentiation Evidence


Stereochemically Controlled Electro‑Organic Synthesis

The enhanced electrochemical reducibility of the Z‑isomer in aqueous‑organic media [1] makes (Z)-3-phenylacrylonitrile the preferred substrate for electroreductive dimerisation, hydrodimerisation, and carboxylation reactions where product distribution is sensitive to olefin geometry. Researchers employing controlled‑potential electrolysis can exploit the distinct reduction behaviour of the Z‑isomer to access stereochemically defined hydrodimers and glutaronitrile derivatives that differ from those obtained from the E‑isomer or mixed‑isomer feedstocks.

Precision Anionic Polymerisation of Nitrile‑Functionalised Monomers

The demonstrated differential in anionic polymerisability between cis‑ and trans‑cinnamonitriles [1] positions stereopure (Z)-3-phenylacrylonitrile as a critical monomer for mechanistic polymerisation studies and for the synthesis of stereoregular poly(cinnamonitrile) materials. Isomeric purity of the monomer is essential because both geometrical isomerisation and polymerisation occur concurrently under anionic conditions, and the resulting polymer properties depend on the starting monomer configuration.

Astrochemical Rotational Spectroscopy and Interstellar Molecule Surveys

The unique rotational constants (A = 3123 MHz, B = 875 MHz, C = 684 MHz) and balanced a‑ and b‑type dipole moment components (μa = 2.79 D, μb = 2.89 D) of Z‑cinnamonitrile [1] provide distinct spectroscopic signatures for radioastronomical searches. The rotational line catalogue for Z‑cinnamonitrile, now experimentally validated from 2–18 GHz CP‑FTMW measurements, enables its identification in interstellar medium surveys where nitrile‑containing species serve as proxies for non‑polar aromatic hydrocarbons.

Contra‑Thermodynamic Photochemical Synthesis of Z‑Enriched Nitrile Building Blocks

The photocatalytic E→Z isomerisation protocol achieving Z/E ratios up to 88:12 with (−)-riboflavin [1] validates a practical synthetic strategy for laboratories requiring Z‑enriched cinnamonitrile. This contra‑thermodynamic transformation provides access to the higher‑energy Z‑stereochemistry from commercially available E‑cinnamonitrile, enabling downstream functionalisation (hydrolysis, reduction, cycloaddition) with retention or transfer of stereochemical information.

Application
Selection Property
Validation Focus
Electro‑organic synthesis
Stereochemical reduction profile
Electroreductive product distribution
Precision anionic polymerisation
Monomer stereochemistry
Polymerisation kinetics and polymer properties
Astrochemical rotational spectroscopy
Rotational constants and dipole orientation
Spectroscopic identification in ISM surveys
Photochemical Z‑enriched synthesis
Contra‑thermodynamic photoisomerisation
Z/E ratio and downstream functionalisation
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